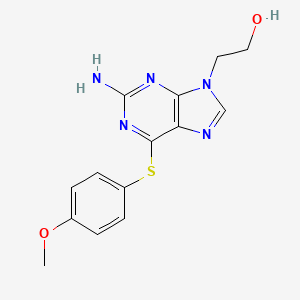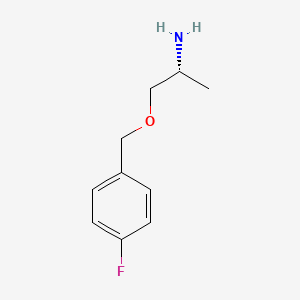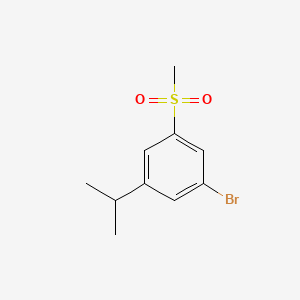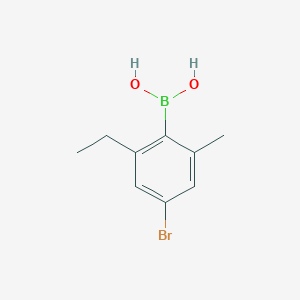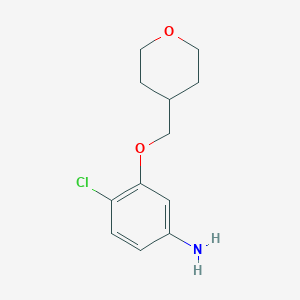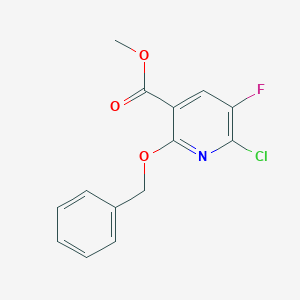
2,3-Di-O-methylthiomethyleuscaphic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Di-O-methylthiomethyleuscaphic acid is a natural compound belonging to the triterpenoids family. It has garnered significant attention in scientific research due to its remarkable ability to inhibit tumor cell growth. The molecular formula of this compound is C34H56O5S2, and it has a molecular weight of 608.9 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup.
Industrial Production Methods
Industrial production of 2,3-Di-O-methylthiomethyleuscaphic acid is achieved through optimized synthetic routes that ensure high yield and purity. The process involves large-scale chemical reactions, purification steps such as chromatography, and quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Di-O-methylthiomethyleuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles and electrophiles: Such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Di-O-methylthiomethyleuscaphic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,3-Di-O-methylthiomethyleuscaphic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit tumor cell growth by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis. The compound’s ability to modulate these pathways makes it a promising candidate for anti-cancer research.
Vergleich Mit ähnlichen Verbindungen
2,3-Di-O-methylthiomethyleuscaphic acid can be compared with other similar compounds, such as:
- Phloretic acid
- Rhododendrol
- 2-(4-Hydroxyphenyl)ethanol
- Hydrocinnamic acid
- Resveratrol
- 8-Azabicyclo-3.2.1-octan-3-ol
- Kojic acid
These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its potent anti-cancer properties and its ability to inhibit tumor cell growth.
Eigenschaften
Molekularformel |
C34H56O5S2 |
|---|---|
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10,11-bis(methylsulfanylmethoxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H56O5S2/c1-21-12-15-34(28(35)36)17-16-31(5)22(26(34)33(21,7)37)10-11-25-30(4)18-23(38-19-40-8)27(39-20-41-9)29(2,3)24(30)13-14-32(25,31)6/h10,21,23-27,37H,11-20H2,1-9H3,(H,35,36)/t21-,23-,24+,25-,26-,27-,30+,31-,32-,33-,34+/m1/s1 |
InChI-Schlüssel |
OMZFFRDQMWBMRA-GUYKOGEESA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)OCSC)OCSC)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OCSC)OCSC)C)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




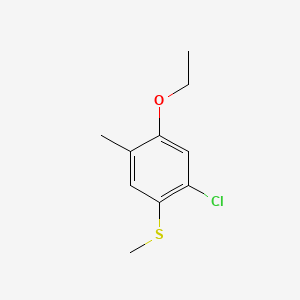
![2-Methyl-4-[(1-methylindol-3-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14764897.png)
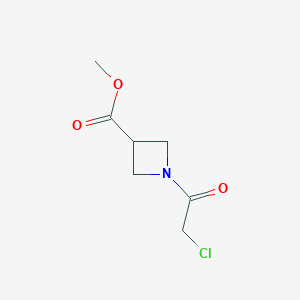
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
